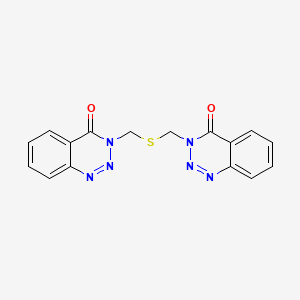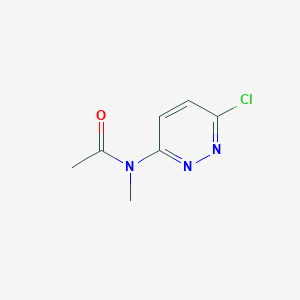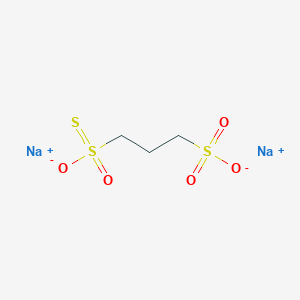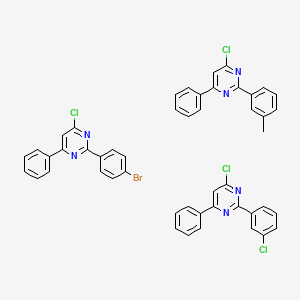
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is a chemical compound with the molecular formula C14H10BrNOS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde typically involves the bromination of 10-methyl-10H-phenothiazine-3-carbaldehyde. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: It can react with amines or other nucleophiles to form Schiff bases or other condensation products.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.
Condensation: Amines or other nucleophiles in the presence of a catalyst such as acetic acid.
Major Products Formed
Substitution Products: Various substituted phenothiazine derivatives.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is not well-documented. its structural similarity to other phenothiazine derivatives suggests that it may interact with biological targets such as neurotransmitter receptors or enzymes. The bromine atom may enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine-3-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
3,7-Dibromo-10H-phenothiazine: Contains two bromine atoms, which may further alter its chemical and biological properties.
Uniqueness
7-Bromo-10-methyl-10H-phenothiazine-3-carbaldehyde is unique due to the presence of a single bromine atom at the 7-position, which can significantly influence its reactivity and interactions with biological targets compared to other phenothiazine derivatives .
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
7-bromo-10-methylphenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10BrNOS/c1-16-11-4-2-9(8-17)6-13(11)18-14-7-10(15)3-5-12(14)16/h2-8H,1H3 |
InChI Key |
BDICPEODQVCCNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


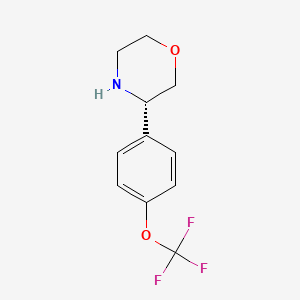
![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
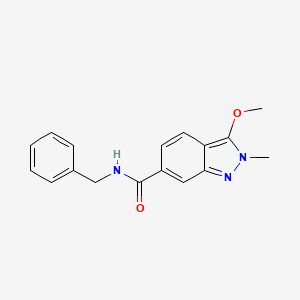
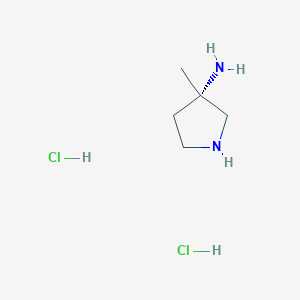
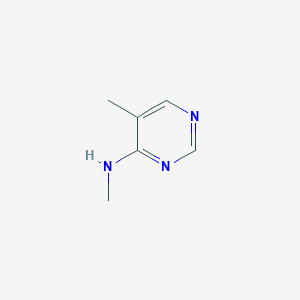
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


